3-(Perfluoropentyl)propan-1-ol
Description
3-(Perfluoropentyl)propan-1-ol is a synthetic organofluorine compound featuring a propan-1-ol structure modified with a highly fluorinated five-carbon chain. lookchem.com Its structure consists of a hydroxyl-terminated three-carbon alkyl chain (propanol) and a perfluoropentyl group attached to the third carbon. lookchem.com This structure, specifically its partially fluorinated nature, positions it as a subject of interest within the specialized domain of fluorous chemistry. The compound is also identified by the name 4,4,5,5,6,6,7,7,8,8,8-undecafluorooctan-1-ol. habitablefuture.org
Interactive Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol |
| CAS Number | 1404193-88-9 lookchem.com |
| Molecular Formula | C8H7F11O lookchem.com |
| Molecular Weight | 328.12 g/mol lookchem.com |
| Synonyms | This compound, 4,4,5,5,6,6,7,7,8,8,8-undecafluorooctan-1-ol lookchem.comhabitablefuture.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluorooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F11O/c9-4(10,2-1-3-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h20H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSJPPGCRVCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895245 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404193-88-9 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Perfluoropentyl Propan 1 Ol and Analogous Perfluorinated Alcohols
Strategic Approaches to Carbon-Fluorine Bond Formation
The creation of carbon-fluorine (C-F) bonds is a cornerstone of organofluorine chemistry. nih.gov Various strategies have been developed to introduce fluorine into organic molecules, each with its own advantages and limitations. These methods can be broadly categorized into nucleophilic, electrophilic, radical, and transition metal-catalyzed approaches.
Nucleophilic Fluorination Techniques for Perfluorinated Alcohols
Nucleophilic fluorination is a common method for synthesizing perfluorinated alcohols, typically involving the displacement of a leaving group by a fluoride (B91410) ion. sigmaaldrich.com Common sources of nucleophilic fluoride include alkali metal fluorides (like KF and CsF) and ammonium (B1175870) fluorides. sigmaaldrich.comorganic-chemistry.org However, the low solubility and high basicity of many fluoride salts can present challenges, often leading to elimination side reactions. ucla.edu
To overcome these limitations, a variety of reagents have been developed. For instance, a combination of n-perfluorobutanesulfonyl fluoride (PBSF) and tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) has been shown to efficiently convert primary and secondary alcohols to their corresponding fluorides under mild conditions with suppressed elimination. organic-chemistry.org Another approach involves the use of a bis-triethylene glycolic crown-5-calix acs.orgarene (BTC5A) as a multifunctional promoter for nucleophilic fluorination with KF, which enhances the solubility and reactivity of the fluoride anion. organic-chemistry.org The development of reagents like PyFluor, a stable and low-cost deoxyfluorination reagent, has also expanded the scope of nucleophilic fluorination for a broad range of alcohols. ucla.edu
| Reagent/System | Substrate | Key Features |
| n-Perfluorobutanesulfonyl fluoride (PBSF) + Tetrabutylammonium triphenyldifluorosilicate (TBAT) | Primary and secondary alcohols | High yields, suppressed elimination, mild conditions. organic-chemistry.org |
| Bis-triethylene glycolic crown-5-calix acs.orgarene (BTC5A) + KF | Various organic substrates | Enhanced solubility and reactivity of KF. organic-chemistry.org |
| PyFluor | Broad range of alcohols | Stable, low-cost, minimal elimination side products. ucla.edu |
| [IPrH][F(HF)n] | Benzyl halides, aliphatic halides, tosylates, mesylates | Microwave-assisted activation, recyclable reagent. acs.org |
Electrophilic Fluorination Systems in Alcohol Synthesis
Electrophilic fluorination provides an alternative pathway to C-F bond formation, involving the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Historically, highly toxic elemental fluorine was used, but it has been largely replaced by safer and more stable N-F reagents. wikipedia.org
Selectfluor® is a widely used, commercially available, and stable electrophilic fluorinating agent. nih.govnih.gov It can be used in the synthesis of bicyclic oxyfluorination compounds through a Wagner-Meerwein rearrangement. nih.gov In this process, the alkene attacks the electrophilic fluorine of Selectfluor, forming a carbocation that is then trapped by an alcohol nucleophile. nih.gov Other important electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org
| Reagent | Reaction Type | Key Features |
| Selectfluor® | Oxyfluorination of bicyclic alkenes | Environmentally friendly, stable, solid reagent. nih.gov |
| N-fluorobenzenesulfonimide (NFSI) | Fluorination of C(sp3)–H bonds | Used in palladium-catalyzed reactions. nih.gov |
| N-fluoro-o-benzenedisulfonimide (NFOBS) | Fluorination of carbanions | Effective with Grignard reagents and aryllithiums. wikipedia.org |
Radical and Transition Metal-Catalyzed Fluorination Strategies
Radical fluorination methods offer a complementary approach, particularly for substrates where nucleophilic or electrophilic methods are less effective. nih.gov These methods often involve the generation of a carbon-centered radical that is subsequently trapped by a fluorine source. For example, a light-mediated, catalyst-free radical deoxyfluorination of tertiary alcohols has been developed using Selectfluor®. nih.gov This method is fast, broadly applicable, and proceeds via a radical chain mechanism. nih.gov
Transition metal catalysis has emerged as a powerful tool for C-F bond formation, enabling reactions that are otherwise challenging. nih.govresearchgate.net Palladium and copper are among the most commonly used metals. nih.gov For instance, palladium-catalyzed direct fluorination of unactivated C(sp3)–H bonds at the β-position of carboxylic acids has been achieved using NFSI as the fluorine source. nih.gov Fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a remarkable beneficial effect on the reactivity and selectivity of various transition metal-catalyzed C-H activation reactions. rsc.orgrsc.org
| Method | Catalyst/Reagent | Substrate | Key Features |
| Radical Deoxyfluorination | Selectfluor® (light-mediated) | Tertiary alcohols | Catalyst-free, mild, broad applicability. nih.gov |
| C-H Fluorination | Palladium catalyst / NFSI | Carboxylic acids | Direct fluorination of unactivated C(sp3)–H bonds. nih.gov |
| Hydroxyperfluoroalkylation | Copper catalyst / Perfluoroalkyl iodides | Unactivated alkenes | Three-component reaction, high regioselectivity. acs.org |
Deoxofluorination Methods in the Context of Propanols
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a direct and widely used method for synthesizing alkyl fluorides from abundant alcohol starting materials. nih.govnih.gov Reagents such as diethylaminosulfur trifluoride (DAST) and its derivatives have historically been the primary choice for this transformation. sci-hub.se However, these reagents can be hazardous and often lead to side reactions. nih.gov
More recent developments have led to safer and more selective reagents. PhenoFluor™ is a crystalline, non-explosive solid that can be used for the late-stage deoxyfluorination of complex primary, secondary, and tertiary alcohols with good functional group tolerance. nih.gov Another notable reagent is N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), which is shelf-stable, easy to handle, and shows high fluorination/elimination selectivity. cas.cn For propanols, these methods provide a direct route to fluorinated propanes, which can be precursors to 3-(perfluoropentyl)propan-1-ol.
| Reagent | Key Features |
| Diethylaminosulfur trifluoride (DAST) | Widely used, but can be hazardous. sci-hub.se |
| PhenoFluor™ | Crystalline, non-explosive, good for late-stage functionalization. nih.gov |
| N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) | Shelf-stable, high selectivity, fluorine-economical. cas.cn |
| PyFluor | Stable, low-cost, broad substrate scope. ucla.edu |
Synthesis Utilizing Fluorinated Building Blocks
An alternative and often more efficient strategy for constructing complex perfluorinated molecules is the use of pre-fluorinated building blocks. digitellinc.comnih.gov This approach avoids the often harsh conditions required for direct fluorination and allows for the introduction of a perfluoroalkyl chain in a single step.
A common method involves the telomerization of tetrafluoroethylene, which produces perfluoroalkyl iodides. researchgate.net These iodides can then be reacted with ethylene (B1197577) to form "fluorotelomer iodides," which are versatile intermediates for a range of fluorotelomer-based products, including alcohols. researchgate.net Another approach is the use of organosilicon reagents for the direct transfer of trifluoroethanol and difluoroethanol units. researchgate.net Additionally, the synthesis of novel fluorinated building blocks can be achieved through methods like halofluorination of cyclic olefins. beilstein-journals.org
The development of methods to generate difluoroenolates from pentafluoro-gem-diols has also enabled the preparation of valuable difluorinated molecules that can serve as building blocks in drug discovery. olemiss.edu
Development of Innovative Reagents and Catalytic Systems for Perfluoroalkylation
The field of perfluoroalkylation is continually advancing with the development of new reagents and catalytic systems that offer improved efficiency, selectivity, and functional group tolerance. nih.govbeilstein-journals.org
Recent innovations include the development of bench-stable α-(perfluoroalkylsulfonyl)propiophenones, which can be used as photocleavable reagents for the light-mediated perfluoroalkylation of aromatics under metal-free conditions. beilstein-journals.orgnih.gov Another significant advancement is the use of quaternary fluoroalkyl alcohols as universal fluoroalkylating reagents, enabling the mono-, di-, tri-, or polyfluoroalkylation of a wide range of alkenes. researchgate.net
In the realm of catalysis, copper-based perfluorinated catalytic systems have been developed for the aerobic oxidation of alcohols. chemistryviews.org These systems, which utilize N-heterocyclic carbene ligands with perfluorinated substituents, are highly soluble in fluorous solvents, allowing for efficient catalyst recycling. chemistryviews.org Furthermore, photochemical organocatalytic methods have been developed for the asymmetric introduction of perfluoroalkyl fragments into organic molecules. nih.govunibo.it
| Reagent/System | Application | Key Features |
| α-(Perfluoroalkylsulfonyl)propiophenones | Light-mediated perfluoroalkylation of aromatics | Bench-stable, metal-free, photocleavable. beilstein-journals.orgnih.gov |
| Quaternary fluoroalkyl alcohols | Fluoroalkylation of alkenes | Universal reagents, bench-stable, eco-friendly. researchgate.net |
| Copper-based perfluorinated catalyst | Aerobic oxidation of alcohols | Biphasic system, catalyst recycling. chemistryviews.org |
| Photochemical organocatalysis | Asymmetric perfluoroalkylation | High stereocontrol, remote functionalization. nih.govunibo.it |
Transition Metal-Catalyzed C-H Fluorination and Fluoroalkylation
Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct introduction of fluorine and fluoroalkyl groups into organic scaffolds, offering a more atom- and step-economical approach compared to traditional methods. nih.govrsc.org These reactions provide a direct route to fluorinated molecules by functionalizing otherwise inert C-H bonds. yale.edu
Recent advancements have highlighted the utility of transition metals such as palladium, rhodium, and iridium in catalyzing the C-H fluorination and fluoroalkylation of various substrates. nih.govrsc.org For the synthesis of perfluorinated alcohols, this methodology can be applied to directly functionalize a propanol (B110389) backbone or a suitable precursor. The use of directing groups can control the regioselectivity of the C-H activation, enabling the precise installation of the perfluoroalkyl chain. rsc.org Fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a remarkable beneficial effect on the reactivity, site-selectivity, and stereoselectivity of these C-H activation reactions. researchgate.netdntb.gov.uarsc.orgrsc.org
Table 1: Examples of Transition Metal-Catalyzed C-H Fluoroalkylation
| Catalyst System | Substrate Type | Fluoroalkyl Source | Directing Group | Solvent | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Aryl C(sp²)–H | Rf-I | Pyridine | HFIP | nih.gov |
| [RhCp*Cl₂]₂ / AgSbF₆ | Aliphatic C(sp³)–H | Rf-alkene | Carboxylate | TFE | rsc.org |
| [Ir(cod)Cl]₂ / Ligand | Heteroaryl C(sp²)–H | Rf-SO₂Cl | Amide | Dioxane | nih.gov |
Research has demonstrated the broad scope of these reactions, allowing for the introduction of various perfluoroalkyl groups onto a range of molecular frameworks. nih.govrsc.org The development of new catalysts and ligands continues to expand the applicability of this strategy for the synthesis of complex fluorinated molecules, including perfluorinated alcohols.
Visible-Light-Mediated Synthetic Pathways
Visible-light photoredox catalysis has gained significant traction as a mild and efficient method for the formation of C-F and C-C bonds, providing a powerful platform for the synthesis of fluorinated compounds. mdpi.comdntb.gov.ua This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates, which then participate in fluorination or fluoroalkylation reactions. mdpi.comnih.gov
For the synthesis of this compound, a visible-light-mediated pathway could involve the radical addition of a perfluoropentyl radical to an allylic alcohol derivative. Perfluoroalkyl radicals can be generated from various precursors, such as perfluoroalkyl iodides, under photoredox conditions. mdpi.com The reaction proceeds under mild conditions, often at room temperature, and demonstrates high functional group tolerance. dntb.gov.uanih.gov Both transition metal-based photocatalysts, like iridium and ruthenium complexes, and organic dyes have been successfully employed in these transformations. mdpi.comtcichemicals.com
Table 2: Key Features of Visible-Light-Mediated Fluoroalkylation
| Feature | Description |
|---|---|
| Reaction Conditions | Typically mild, often at room temperature with low-energy visible light. nih.gov |
| Catalysts | Both transition metal complexes (e.g., [Ir(ppy)₃], [Ru(bpy)₃]²⁺) and organic dyes (e.g., Eosin Y) are effective. mdpi.com |
| Radical Precursors | Perfluoroalkyl iodides (Rf-I) and bromides (Rf-Br) are common sources of perfluoroalkyl radicals. mdpi.com |
| Mechanism | Involves single-electron transfer (SET) from the excited photocatalyst to the perfluoroalkyl halide, generating a perfluoroalkyl radical. nih.gov |
| Advantages | High functional group tolerance, operational simplicity, and sustainable energy source. mdpi.comdntb.gov.ua |
The application of flow chemistry to these photochemical reactions has been shown to enhance reaction efficiency and scalability. nih.gov This synergy between photoredox catalysis and flow technology offers a promising avenue for the large-scale production of perfluorinated alcohols.
Biocatalytic Approaches for Chiral Fluorinated Alcohol Synthesis
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules, including enantiomerically pure fluorinated alcohols. nih.govacs.org Enzymes, such as lipases and dehydrogenases, can catalyze reactions with high enantio- and regioselectivity under mild conditions. acs.orgresearchgate.net
For the synthesis of chiral analogs of this compound, two primary biocatalytic strategies are employed: kinetic resolution of a racemic mixture of the alcohol and asymmetric reduction of a corresponding ketone.
Kinetic Resolution: In this approach, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. researchgate.netmdpi.com This method can provide both enantiomers of the alcohol with high enantiomeric excess (ee). researchgate.net Novozym 435, an immobilized lipase from Candida antarctica, is a commonly used biocatalyst for these resolutions. researchgate.net
Asymmetric Reduction: This strategy involves the enzymatic reduction of a prochiral ketone precursor to the corresponding chiral alcohol. researchgate.net Alcohol dehydrogenases (ADHs) are frequently used for this purpose, often employing a cofactor such as NADPH or NADH. acs.org By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of the alcohol can be obtained with high selectivity. acs.org
Table 3: Comparison of Biocatalytic Strategies for Chiral Fluorinated Alcohol Synthesis
| Strategy | Enzyme Class | Principle | Advantages |
|---|---|---|---|
| Kinetic Resolution | Lipases, Esterases | Selective reaction of one enantiomer in a racemic mixture. researchgate.netmdpi.com | Access to both enantiomers; high enantioselectivity. researchgate.net |
| Asymmetric Reduction | Dehydrogenases, Reductases | Stereoselective reduction of a prochiral ketone. researchgate.net | Potentially 100% theoretical yield of a single enantiomer; high enantioselectivity. acs.org |
The development of engineered enzymes through directed evolution is expanding the substrate scope and enhancing the catalytic efficiency of biocatalytic methods for organofluorine synthesis. nih.govacs.org
Mechanism-Oriented Synthetic Design for Fluorinated Propanols
A thorough understanding of reaction mechanisms is crucial for the rational design of synthetic routes to complex molecules like fluorinated propanols. nih.gov By elucidating the mechanistic details of fluorination and fluoroalkylation reactions, chemists can optimize reaction conditions, control stereoselectivity, and predict the outcome of new transformations. nih.gov
For instance, in the context of stereoselective synthesis, understanding the transition state of a reaction can guide the design of chiral catalysts or auxiliaries that favor the formation of one stereoisomer over another. nih.govacs.org In the case of radical-based fluoroalkylation reactions, knowledge of the radical propagation and termination steps is essential for maximizing the yield of the desired product.
Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling. These investigations provide insights into the roles of catalysts, reagents, and solvents in the reaction pathway. nih.gov This knowledge enables the development of more efficient and selective synthetic methods for preparing fluorinated propanols with specific and well-defined structures.
Late-Stage Functionalization Strategies for Perfluorinated Systems
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. acs.orgwikipedia.org This approach allows for the rapid diversification of molecular scaffolds and the synthesis of analogs without the need for de novo synthesis. acs.orgnih.gov
For perfluorinated systems, LSF can be used to introduce additional functional groups onto a molecule that already contains a perfluoroalkyl chain, or to introduce the perfluoroalkyl chain itself into a complex molecule. C-H functionalization reactions are particularly well-suited for LSF, as they allow for the direct modification of C-H bonds, which are ubiquitous in organic molecules. yale.eduacs.org
The development of selective LSF methods is an active area of research. nih.govacs.org For example, iridium-catalyzed borylation followed by subsequent functionalization has been used to introduce fluorine and other groups into complex heterocyclic systems. nih.gov The ability to selectively modify perfluorinated systems at a late stage provides a powerful tool for tuning their properties and exploring their structure-activity relationships. acs.org
Comprehensive Characterization and Spectroscopic Analysis of 3 Perfluoropentyl Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Perfluorinated Alcohol Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for analyzing the structure of per- and polyfluoroalkyl substances (PFAS). scholaris.ca The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C, allows for a multi-faceted approach to structural confirmation. scholaris.cawikipedia.org For 3-(perfluoropentyl)propan-1-ol, with its distinct perfluorinated tail and hydrogenated propanol (B110389) head, NMR provides a complete picture of the molecule's connectivity and conformation.
Fluorine-19 NMR is particularly well-suited for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity comparable to proton NMR. wikipedia.orgslideshare.net A key advantage of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which minimizes signal overlap and makes the signals highly sensitive to the local chemical environment. huji.ac.ilnih.gov
For this compound (CF₃(CF₂)₄CH₂CH₂CH₂OH), the ¹⁹F NMR spectrum is expected to show distinct signals for the terminal trifluoromethyl (-CF₃) group and the four non-equivalent difluoromethylene (-CF₂) groups. The terminal -CF₃ group typically resonates around -81 ppm relative to CFCl₃. The -CF₂ groups exhibit chemical shifts that are dependent on their proximity to the electron-withdrawing perfluoroalkyl chain and the electron-donating hydrocarbon group. The -CF₂ group adjacent to the propanol moiety (α-CF₂) is the most shielded, appearing furthest upfield, while the -CF₂ group next to the terminal -CF₃ group (δ-CF₂) is the most deshielded.
Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for analogous fluorotelomer alcohols.
| Fluorine Group | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| -CF₃ | Terminal | ~ -81.5 | Triplet |
| -CF₂- | δ | ~ -122.0 | Multiplet |
| -CF₂- | γ | ~ -123.5 | Multiplet |
| -CF₂- | β | ~ -124.0 | Multiplet |
| -CF₂- | α (adjacent to -CH₂) | ~ -126.5 | Triplet |
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrocarbon portion of the molecule. For this compound, three distinct signals corresponding to the three methylene (B1212753) (-CH₂) groups of the propanol chain are expected. The signal for the protons on the carbon bearing the hydroxyl group (-CH₂OH) would appear most downfield due to the deshielding effect of the oxygen atom. The methylene group adjacent to the perfluoropentyl chain (-CF₂CH₂-) will appear as a complex multiplet due to coupling with both the adjacent protons (²JHH) and the neighboring fluorine atoms (³JHF).
Table 2: Predicted ¹H NMR Data for this compound Predicted values based on analogous compounds.
| Proton Group | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| -OH | Hydroxyl | Variable | Singlet (broad) |
| -CH₂- | Adjacent to -OH | ~ 3.8 | Triplet |
| -CH₂- | Central | ~ 2.0 | Multiplet |
| -CH₂- | Adjacent to -CF₂ | ~ 2.4 | Triplet of Triplets |
¹³C NMR Spectroscopy: Carbon-13 NMR spectra of fluorinated compounds can be complex due to strong carbon-fluorine couplings (JFC) that can extend over several bonds. magritek.com Techniques such as simultaneous proton and fluorine decoupling ({¹H, ¹⁹F}) are often employed to simplify the spectrum to single peaks for each unique carbon environment. jeolusa.com Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be adapted to differentiate between CF, CF₂, and CF₃ carbons. jeol.com
Table 3: Predicted ¹³C NMR Data for this compound Predicted values based on analogous compounds and known C-F coupling constants.
| Carbon Group | Position | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) | Predicted ²JCF (Hz) |
|---|---|---|---|---|
| -CH₂OH | Propanol | ~ 60 | - | ~ 5 |
| -CH₂- | Propanol | ~ 30 | - | ~ 20 |
| -CH₂CF₂- | Propanol | ~ 25 | - | ~ 25 |
| -CF₂- | Perfluoropentyl | 108 - 120 | ~ 250-280 | ~ 25-35 |
| -CF₃ | Perfluoropentyl | ~ 118 | ~ 280-300 | ~ 30-40 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals in the complex spectra of fluorinated molecules. researchgate.net By correlating different nuclei through their scalar couplings, a complete structural map can be assembled.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for straightforward assignment of the carbons in the propanol chain.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, confirming the connectivity of the propanol backbone.
¹⁹F-¹³C HMBC: This powerful experiment reveals long-range couplings between fluorine and carbon atoms, which is critical for assigning the signals of the perfluorinated chain and confirming the link between the fluorocarbon and hydrocarbon segments of the molecule. nih.goved.ac.uk
HCF Experiments: Dedicated triple-resonance experiments can correlate all three spin types (¹H, ¹³C, and ¹⁹F) simultaneously, providing robust evidence for structural assignments in complex fluorinated compounds. nih.goved.ac.uk
Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis
Mass spectrometry is a cornerstone for the sensitive detection and identification of fluorotelomer alcohols (FTOHs). shimadzu.compfascentral.org Both liquid and gas chromatography are used to separate the analyte from complex matrices before it enters the mass spectrometer for ionization and analysis.
LC-MS/MS is a widely used method for the analysis of FTOHs in environmental and biological samples due to its high sensitivity and specificity. nih.govacs.org
Chromatography: Reversed-phase chromatography, often using a C18 column, is typically employed to separate FTOHs. shimadzu.com
Ionization: While FTOHs are less polar than other PFAS, they can be ionized using electrospray ionization (ESI) in negative mode, often through the formation of adducts with mobile phase components like acetate (B1210297) ([M+CH₃COO]⁻) or formate (B1220265) ([M+HCOO]⁻). shimadzu.com Atmospheric pressure chemical ionization (APCI) is also an effective alternative that can provide robust ionization for these compounds. pfascentral.org
Fragmentation (MS/MS): In tandem mass spectrometry, a specific precursor ion is selected and fragmented to produce characteristic product ions. For FTOHs, a common fragmentation pathway in negative ion mode is the loss of a water molecule followed by the cleavage of the perfluoroalkyl chain. The molecular ion [M-H]⁻ is often observed.
Table 4: Predicted LC-MS/MS Transitions for this compound Molecular Weight of C₈H₇F₁₁O = 362.12 g/mol
| Ion Type | Predicted m/z | Description |
|---|---|---|
| Precursor Ion | 361.03 | [M-H]⁻ |
| Precursor Ion | 421.06 | [M+CH₃COO]⁻ (Acetate Adduct) |
| Fragment Ion | 293.01 | [M-H-C₃H₆O]⁻ or [C₅F₁₁]⁻ |
| Fragment Ion | 269.99 | [C₅F₁₁-HF]⁻ |
| Fragment Ion | 219.99 | [C₄F₉]⁻ |
GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds like this compound. acs.orgmdpi.com It is frequently used for analyzing these compounds in air, water, and soil samples. pfascentral.org
Sample Preparation: Headspace solid-phase microextraction (HS-SPME) can be used to extract and concentrate volatile analytes from a sample matrix before injection into the GC-MS system. nih.govresearchgate.net
Chromatography: A semi-polar GC column is often suitable for achieving good separation of various neutral PFASs. pfascentral.org
Ionization: While electron ionization (EI) can be used, it often leads to extensive fragmentation and a weak or absent molecular ion. Chemical ionization (CI) is frequently preferred as it is a softer ionization technique that typically produces a more abundant [M+H]⁺ or [M-H]⁻ ion, aiding in molecular weight determination. pfascentral.org
Fragmentation: The fragmentation pattern in GC-MS provides structural information. Common fragmentation pathways include the cleavage of the C-C bond between the perfluorinated chain and the propanol group, as well as the loss of water (H₂O) and hydrogen fluoride (B91410) (HF).
Table 5: Predicted GC-MS Fragments for this compound Based on typical fragmentation patterns for FTOHs.
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [C₃H₇O]⁺ | 59 | Propanol fragment |
| [C₅F₁₁]⁺ | 269 | Perfluoropentyl fragment |
| [C₄F₉]⁺ | 219 | Loss of CF₂ from perfluoropentyl fragment |
| [C₃F₇]⁺ | 169 | Loss of C₂F₄ from perfluoropentyl fragment |
| [M-H₂O]⁺ | 344 | Loss of water from molecular ion |
High-Resolution Mass Spectrometry for Precise Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of fluorinated compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. For this compound (C₈H₇F₁₁O), HRMS can confirm the molecular formula by measuring the exact mass of the molecular ion to within a few parts per million (ppm).
In practice, soft ionization techniques are often employed to minimize fragmentation and preserve the parent ion. Chemical ionization is a common method used for the analysis of fluorotelomer alcohols. shimadzu.com Electron impact ionization, while a harder technique, can provide valuable information about the molecule's structure through predictable fragmentation patterns. shimadzu.com Alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen atom) is a typical fragmentation pathway for primary alcohols. libretexts.org Another common fragmentation for alcohols is the loss of a water molecule. libretexts.org
Research Findings: While specific experimental HRMS data for this compound is not readily available in the reviewed literature, the expected fragmentation patterns can be predicted based on its structure and the known behavior of similar alcohols. The molecular ion would be expected to lose fragments corresponding to the propyl chain and undergo cleavage at the C-C bond adjacent to the highly electronegative perfluoropentyl group.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound This table is illustrative and based on theoretical calculations, as specific experimental data was not found in the searched literature.
| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₈H₇F₁₁O]⁺ | Molecular Ion | 344.0312 |
| [C₇H₄F₁₁]⁺ | Loss of CH₂OH | 313.0203 |
| [C₈H₆F₁₁]⁺ | Loss of H (from alcohol group) | 343.0234 |
| [C₅F₁₁]⁺ | Perfluoropentyl cation | 280.9836 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these techniques can confirm the presence of the hydroxyl (-OH), alkyl (C-H), and fluoroalkyl (C-F) groups.
FTIR Spectroscopy : The FTIR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the propyl chain would appear around 2850-3000 cm⁻¹. The most intense absorptions are predicted to be in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching modes.
Raman Spectroscopy : Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-F stretches would be clearly visible. researchgate.net This dual-modality approach can be confirmatory for the compound's structure. mdpi.com
Research Findings: Specific experimental spectra for this compound were not located. However, the analysis of related fluorinated propanols confirms the expected regions for key vibrational modes. For example, the IR spectrum of 1-propanol (B7761284) shows the characteristic broad O-H stretch and C-H stretches. nist.gov The addition of the perfluoropentyl group would introduce very strong C-F stretching bands.
Table 2: Expected Vibrational Frequencies for this compound This table presents theoretically expected wavenumber ranges for key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) | FTIR |
| C-H | Stretching | 2850 - 3000 | FTIR, Raman |
| C-O | Stretching | 1000 - 1260 | FTIR |
X-ray Diffraction and Electron Diffraction for Solid and Gas Phase Structural Determination
Structural determination in the solid and gas phases can be achieved using X-ray and electron diffraction techniques, respectively.
Electron Diffraction (ED) : Gas-phase electron diffraction is used to determine the structure of molecules free from intermolecular forces. aps.org This analysis could provide information on the average bond lengths and angles and the preferred conformational geometry of an isolated this compound molecule.
Research Findings: No published crystal structure or gas-phase electron diffraction studies for this compound were identified in the conducted searches. Such studies would be valuable in understanding the influence of the bulky, electron-withdrawing perfluoropentyl group on the molecular geometry of the propanol backbone.
Advanced Chromatographic Separation Science
The separation and quantification of PFAS from complex matrices rely on advanced chromatographic techniques. Due to their unique properties, fluorotelomer alcohols like this compound require specialized methods for effective separation.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" analytical technique for separating a wide range of compounds, including PFAS. ugent.be SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com This gives the mobile phase properties intermediate between a liquid and a gas, allowing for high-efficiency separations that are often faster than traditional high-performance liquid chromatography (HPLC). ugent.be
For the analysis of polar PFAS like fluorotelomer alcohols, a polar organic co-solvent (modifier) is typically added to the carbon dioxide mobile phase to improve analyte solubility and chromatographic performance. SFC is particularly advantageous for separating complex mixtures and isomers. ugent.be When coupled with mass spectrometry (SFC-MS), it provides a highly sensitive and selective method for PFAS analysis while reducing the consumption of organic solvents. chromatographyonline.com The analysis of fluorinated polymers, which can be challenging by HPLC or gas chromatography (GC) due to solubility and volatility issues, has been shown to be effective using SFC. selerity.com
Research Findings: While specific SFC methods developed exclusively for this compound are not detailed in the available literature, the successful application of SFC-MS for the analysis of broader classes of PFAS demonstrates its suitability. ugent.bechromatographyonline.com A typical SFC method would involve optimizing parameters such as the co-solvent concentration, column temperature, and back pressure to achieve optimal separation of this compound from other PFAS compounds in a mixture. chromatographyonline.com
Total Organic Fluorine (TOF) Analysis and Extractable Organofluorine (EOF) Measurements
Targeted analytical methods, such as LC-MS/MS, quantify known PFAS but may miss the contribution of unknown or uncharacterized organofluorine compounds. Total Organic Fluorine (TOF) and Extractable Organofluorine (EOF) are methods used to measure the total amount of organically bound fluorine in a sample, providing a more complete picture of PFAS contamination.
Total Organic Fluorine (TOF) : This analysis typically involves the combustion of a sample to convert all organofluorine compounds to hydrogen fluoride (HF), which is then quantified using ion chromatography (CIC). This technique provides a measure of the total fluorine from organic sources.
Extractable Organofluorine (EOF) : The EOF method involves first extracting the organic compounds from a sample matrix using a solvent, followed by combustion and ion chromatography. nih.gov This measures the fraction of organofluorine that is extractable under the specific method conditions and is often used for human and environmental samples. nih.gov
Research Findings: Studies performing fluorine mass balance by comparing the results of targeted PFAS analysis with EOF measurements frequently find a significant gap, indicating the presence of unidentified organofluorine compounds. nih.govnih.gov For a sample containing this compound, TOF or EOF analysis would quantify its fluorine contribution along with that of any other organofluorine substances present. This approach is crucial for assessing the total PFAS burden in a sample, which may be underestimated by targeted methods alone. nih.gov For instance, in some studies, known targeted PFAS accounted for less than half of the total EOF measured, highlighting the importance of these screening methods. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Investigations into the Molecular Architecture and Reactivity of 3 Perfluoropentyl Propan 1 Ol
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation are powerful tools for investigating the behavior of fluorinated alcohols at an atomistic level. Molecular Dynamics (MD) simulations, in particular, provide insights into the dynamic properties and intermolecular interactions of these systems.
For a molecule like 3-(perfluoropentyl)propan-1-ol, MD simulations would typically be performed using all-atom force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies). qmul.ac.uk These force fields define the potential energy of the system as a function of atomic coordinates, accounting for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic) interactions.
Simulations are often conducted in a canonical ensemble (NVT), maintaining a constant number of particles, volume, and temperature, typically set around 298.15 K (25 °C). aip.org The system would consist of a simulation box containing multiple molecules of this compound, often solvated in water or another relevant medium to study its behavior in different environments. aip.orgaip.org The simulation begins with an equilibration period to allow the system to reach a stable thermodynamic state, followed by a longer production run for data collection. rsc.org
These simulations can elucidate various properties, including:
Liquid Structure: Analyzing radial distribution functions to understand the packing and organization of molecules.
Phase Behavior: Simulating monolayers at interfaces (e.g., water-air or water-alkane) to predict phase transitions between liquid-expanded and crystalline states. qmul.ac.uk
Hydration and Solvation: Investigating the arrangement of water molecules around the fluorinated tail and the hydroxyl head group to understand its amphiphilic character. aip.org
| Parameter | Typical Value/Method | Reference |
|---|---|---|
| Force Field | OPLS-AA, COMPASS | qmul.ac.uk |
| Ensemble | NVT (Canonical) | aip.org |
| Temperature | 298.15 K | aip.org |
| Barostat | Parrinello-Rahman, Berendsen | rsc.org |
| Thermostat | Bussi-Donadio-Parrinello (v-rescale) | rsc.org |
| Simulation Time | 10-20 ns for data collection | rsc.org |
Quantum Chemical Calculations of Electronic Structure and Bonding in Perfluorinated Alcohols
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and bonding within perfluorinated alcohols like this compound. fluorine1.runih.gov Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used with basis sets like cc-pVDZ to achieve a balance between computational cost and accuracy. nih.gov
These calculations begin with geometry optimization to find the lowest energy conformation of the molecule. fluorine1.ru From this optimized structure, a wealth of electronic properties can be determined:
Atomic Charges: The highly electronegative fluorine atoms in the perfluoropentyl chain create a strong inductive effect, withdrawing electron density from the carbon backbone. This results in a significant partial positive charge on the hydrogen of the hydroxyl group, enhancing its acidity compared to non-fluorinated alcohols. aip.orgaip.org
Bonding: Natural Bond Orbital (NBO) analysis can be performed to investigate charge delocalization and the nature of the C-F, C-C, C-O, and O-H bonds. nih.gov
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov For fluorinated compounds, the presence of fluorine atoms tends to lower the energies of both HOMO and LUMO.
| Property | Predicted Value/Observation | Reference |
|---|---|---|
| Methodology | DFT (e.g., B3LYP/cc-pVDZ) | nih.gov |
| Partial Charge on Hydroxyl H | Significantly positive (enhanced acidity) | aip.org |
| Partial Charge on Fluorine Atoms | Significantly negative | nih.gov |
| HOMO-LUMO Energy Gap | Relatively large, indicating high stability | nih.gov |
Studies on Intermolecular Interactions, Hydrogen Bonding Networks, and Fluorous Effects
The interplay of intermolecular forces governs the macroscopic properties of this compound. The molecule's structure, featuring a highly fluorinated, lipophobic tail and a polar, hydrophilic alcohol head, leads to complex interaction patterns.
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In the pure liquid, molecules of this compound would form extensive intermolecular hydrogen bond networks. nih.gov The strength of the hydroxyl group as a hydrogen bond donor is enhanced by the electron-withdrawing perfluoropentyl chain. nih.gov While intramolecular O-H···F hydrogen bonding has been considered, high-level ab initio computations on similar fluorotelomer alcohols suggest that this interaction is not significant and does not cause unusual volatility. researchgate.net
Fluorous Effects: Perfluorinated chains exhibit unique interaction properties, being both hydrophobic and lipophobic. This leads to a phenomenon known as the "fluorous effect," where fluorinated segments tend to self-associate and segregate from hydrocarbon segments. nih.gov MD simulations of mixtures containing fluorinated and hydrogenated alcohols show this segregation, leading to the formation of distinct, ordered domains. nih.govulisboa.pt This self-aggregation tendency is a defining characteristic of compounds with long perfluoroalkyl chains.
Computational Predictions of Thermodynamic and Kinetic Parameters
Computational methods are frequently used to estimate the thermodynamic properties of per- and polyfluoroalkyl substances (PFAS), which are crucial for modeling their environmental fate and transport. researchgate.net
Vapor Pressure and Enthalpy of Vaporization: The vapor pressure of fluorotelomer alcohols has been a subject of study, with computational models aiming to predict their volatility. acs.orgresearchgate.net Methods based on statistical thermodynamics can be employed to calculate properties like Gibbs free energy, heat capacity, enthalpy, and entropy over a range of temperatures. researchgate.net Models like COSMOtherm (Conductor-like Screening Model for Realistic Solvation) have also been used to predict partitioning coefficients and vapor pressures for PFAS. mdpi.com
Equation of State Models: Molecular-based equations of state, such as the soft-SAFT (Statistical Associating Fluid Theory), can be used to model the phase behavior and thermodynamic properties of perfluoroalkanes and related compounds, including their mixtures. researchgate.net These models account for molecular shape, dispersion forces, and association (like hydrogen bonding) to predict properties like liquid density and vapor pressure. researchgate.net
| Property | Computational Method | Reference |
|---|---|---|
| Vapor Pressure | COSMOtherm, Estimation Models (e.g., Antoine, Modified Grain) | acs.orgmdpi.com |
| Enthalpy of Vaporization | Calculated from experimental vapor pressure data (Clausius-Clapeyron) or MD simulations | researchgate.net |
| Heat Capacity, Enthalpy, Entropy | Statistical Thermodynamics Models | researchgate.net |
| Phase Behavior (VLE, LLE) | Equations of State (e.g., soft-SAFT) | researchgate.net |
Structure-Reactivity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physical properties. nih.govmdpi.com For a compound like this compound, QSAR studies would focus on predicting its behavior based on molecular descriptors.
The process involves:
Descriptor Calculation: A large number of molecular descriptors are calculated from the optimized 3D structure of the molecule. These can encode information about the molecule's topology, geometry, and electronic properties. cadaster.eu
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links a set of descriptors to a specific activity or property (e.g., toxicity, bioaccumulation factor, receptor binding affinity). nih.govmdpi.comresearchgate.net
Validation: The predictive power of the model is rigorously tested using external validation sets and statistical metrics to ensure its reliability. mdpi.com
For perfluorinated compounds, QSAR models have been developed to predict properties like bioaccumulation factor, which has been shown to correlate with oxidative toxicity. nih.gov Other studies have used QSAR in conjunction with molecular docking to predict the binding probability of PFAS to various nuclear hormone receptors, finding that chain length and the degree of fluorination are key influencing factors. mdpi.com Such models could be applied to this compound to screen for potential biological interactions without the need for extensive experimental testing. researchgate.net
Mechanistic Elucidations and Transformational Pathways of 3 Perfluoropentyl Propan 1 Ol in Chemical Systems
Investigations into Oxidative Transformation Mechanisms
The initial step in the environmental transformation of 3-(perfluoropentyl)propan-1-ol involves the oxidation of its primary alcohol functional group. This process is a critical gateway to the formation of more stable and persistent perfluorinated compounds. The oxidative transformation generally proceeds through a two-step mechanism, analogous to the pathways observed for other fluorotelomer alcohols. epa.gov
First, the primary alcohol is oxidized to form the corresponding aldehyde, 3-(perfluoropentyl)propanal. This intermediate is typically transient and is rapidly oxidized further. The second step involves the oxidation of the aldehyde to 3-(perfluoropentyl)propanoic acid, more commonly known as 5:3 fluorotelomer carboxylic acid (5:3 FTCA). epa.gov This carboxylic acid is a key and relatively stable intermediate that is frequently detected in environmental and biological studies and serves as the starting point for further degradation. hawaii.govresearchgate.net Studies on the biotransformation of the closely related 6:2 FTOH have shown that it is converted into intermediates such as 6:2 fluorotelomer carboxylic acid (6:2 FTCA) and 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA), supporting a similar initial oxidation mechanism for 5:3 FTOH. landandgroundwater.comresearchgate.net
Studies on Beta-Oxidation and Other Degradation Pathways in Model Systems
Once formed, 5:3 fluorotelomer carboxylic acid (5:3 FTCA) undergoes further degradation through several pathways, with beta-oxidation being considered a predominant fate. landandgroundwater.com These pathways effectively shorten the carbon chain of the molecule, leading to the formation of various short-chain PFCAs.
One significant pathway involves the conversion of 5:3 FTCA to 5:3 fluorotelomer unsaturated carboxylic acid (5:3 FTUCA). This unsaturated intermediate can then enter a beta-oxidation-like cycle. researchgate.net This process ultimately results in the formation of perfluorohexanoic acid (PFHxA). researchgate.netunh.edu
In addition to beta-oxidation, studies in activated sludge have identified alternative "one-carbon removal pathways." In these systems, 5:3 FTCA was observed to be directly converted to 4:3 fluorotelomer carboxylic acid (4:3 FTCA) and, to a lesser extent, 3:3 fluorotelomer carboxylic acid (3:3 FTCA). researchgate.net This biotransformation also yielded perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA). researchgate.net The table below summarizes key transformation products originating from this compound degradation studies.
| Precursor Compound | System/Organism | Key Transformation Products | Resulting PFCAs |
| 6:2 FTOH (yielding 5:3 FTCA) | Dietzia aurantiaca J3 | 5:3 FTCA, 5:3 FTUCA | PFHxA, PFPeA, PFBA |
| 6:2 FTOH (yielding 5:3 FTCA) | Landfill Soil Microbes | 5:3 FTCA (12.5 mol%) | PFHxA, PFPeA, PFBA |
| 5:3 FTCA | Activated Sludge | 4:3 FTCA, 3:3 FTCA | PFPeA, PFBA |
| 5:3 FTCA | Model Systems | 5:3 FTUCA | PFHxA |
This table presents data derived from studies on 5:3 FTCA and its common precursor, 6:2 FTOH. researchgate.netlandandgroundwater.comresearchgate.netresearchgate.net
Reactivity with Specific Reagents and Substrates
Specific data on the reactivity of this compound with a wide range of synthetic chemical reagents is limited in publicly available literature. However, its chemical behavior can be inferred from its primary alcohol functional group. Like other primary alcohols, it is expected to undergo oxidation in the presence of suitable oxidizing agents to yield first the aldehyde and then the carboxylic acid, a transformation that mirrors its observed environmental fate.
In biological systems, studies on analogous fluorotelomer alcohols have provided insight into potential reactivity. For instance, research on the biotransformation of 6:2 and 4:2 FTOHs by bacteria revealed the formation of glutathione (B108866) (GSH) conjugates. landandgroundwater.com This suggests that the alcohol or its immediate metabolites are susceptible to nucleophilic attack by biological thiols. It is plausible that this compound could undergo a similar conjugation reaction, which represents a pathway for detoxification or metabolic activation in organisms.
Photochemical and Thermochemical Transformations
The carbon-fluorine bond's strength makes perfluorinated compounds generally resistant to degradation. However, photochemical processes can induce their transformation. While direct photolysis studies on this compound are not widely reported, research on its primary oxidation product, 5:3 FTCA, demonstrates its susceptibility to photocatalysis. nih.gov
In a study utilizing zinc oxide (ZnO) as a photocatalyst under long-wavelength UV light (365 nm), 5:3 FTCA was effectively degraded. nih.gov This process involves the generation of reactive oxygen species on the surface of the ZnO, which attack the fluorinated molecule. The transformation resulted in chain shortening and defluorination, yielding a series of smaller perfluorinated and polyfluorinated compounds. nih.gov The primary end products identified in this process are detailed in the table below.
| Precursor | Catalyst/Conditions | Degradation Products | Dominant End Products |
| 5:3 FTCA | ZnO / UV (365 nm) | 5:2 FTCA, PFHxA, PFPeA, PFBA, Fluoride (B91410) (F⁻) | PFBA, F⁻ |
Data from a study on the photodegradation of 5:3 FTCA. nih.gov
Atmospheric oxidation of fluorotelomer alcohols is another critical transformation pathway that can be initiated by photochemically generated species, such as hydroxyl radicals (•OH). hawaii.gov This process contributes to the long-range transport and eventual deposition of their degradation products, including PFCAs.
Emerging Research Frontiers and Future Perspectives for 3 Perfluoropentyl Propan 1 Ol
Pursuit of Sustainable Synthesis and Application Strategies
The principles of green chemistry are increasingly influencing the synthesis and application of fluorinated compounds. acs.orgvapourtec.com For 3-(Perfluoropentyl)propan-1-ol, future research will likely focus on developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. epa.gov
Key Research Directions:
Greener Synthetic Methodologies: Exploration of catalytic methods that avoid the use of hazardous reagents is a primary goal. nih.gov This includes the development of processes that maximize atom economy, ensuring that a high proportion of the starting materials are incorporated into the final product. epa.gov The use of safer solvents, or ideally, solvent-free conditions, is another critical aspect of sustainable synthesis. vapourtec.comnih.gov
Bio-based Feedstocks: A significant frontier in green chemistry is the use of renewable resources. acs.org Future research may investigate pathways to synthesize fluorinated alcohols from bio-based precursors, thereby reducing the reliance on petrochemical sources.
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure would significantly reduce the environmental and economic impact of production. epa.gov
Illustrative Data on Green Chemistry Principles:
| Principle of Green Chemistry | Application in Fluorinated Alcohol Synthesis | Potential Impact for this compound |
| Prevention | Designing syntheses to minimize waste generation. vapourtec.com | Reduced environmental footprint and disposal costs. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. vapourtec.com | Increased efficiency and reduced raw material consumption. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. vapourtec.com | Improved safety for researchers and manufacturing personnel. |
| Use of Renewable Feedstocks | Sourcing starting materials from biological origins. epa.gov | Decreased dependence on fossil fuels and enhanced sustainability. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. epa.gov | Lower energy costs and reduced greenhouse gas emissions. |
Exploration of Uncharted Chemical Space for Novel Fluorinated Alcohols
While this compound itself remains a subject for deeper investigation, the broader field is actively exploring the synthesis of novel fluorinated alcohols with tailored properties. nih.gov This exploration of "uncharted chemical space" aims to discover new molecules with enhanced performance characteristics for a variety of applications.
Future Research Trajectories:
Synthesis of Derivatives: Research into the synthesis of derivatives of this compound could unlock new functionalities. mdpi.comresearchgate.netnih.govgoogle.com This might involve modifying the alcohol group or altering the length and structure of the perfluorinated chain.
Structure-Property Relationships: A systematic study of how variations in the molecular structure of fluorinated alcohols influence their physical and chemical properties is crucial. This understanding can guide the rational design of new compounds for specific applications.
Computational Screening: The use of computational tools to predict the properties of hypothetical fluorinated alcohols can accelerate the discovery of new molecules with desired characteristics, reducing the need for extensive experimental synthesis and testing.
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them highly valuable in materials science. nih.gov Interdisciplinary research is key to unlocking the full potential of fluorinated alcohols like this compound in the development of advanced materials.
Areas of Interdisciplinary Focus:
Advanced Polymers and Coatings: Fluorinated alcohols can serve as important building blocks for the synthesis of fluoropolymers with specialized properties, including hydrophobicity, oleophobicity, and enhanced durability. These materials are critical for applications ranging from protective coatings to advanced textiles.
Electronics and Optoelectronics: The dielectric properties of fluorinated materials make them suitable for use in electronic components. Research could explore the incorporation of this compound into polymers for applications in microelectronics and optical devices.
Biomaterials: The biocompatibility and unique surface properties of some fluorinated materials open up possibilities in the biomedical field. Future studies might investigate the use of materials derived from this compound in medical devices, drug delivery systems, and tissue engineering.
Advancements in Analytical Detection and Characterization Methods for Trace Analysis
The environmental and biological persistence of some fluorinated compounds necessitates the development of highly sensitive and selective analytical methods for their detection at trace levels. ecoitn.eu While specific methods for this compound are not established, advancements in the analysis of per- and polyfluoroalkyl substances (PFAS) provide a strong foundation.
Emerging Analytical Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the quantification of a broad range of PFAS in various environmental matrices. The EPA Method 1633, for instance, is designed for the analysis of 40 PFAS compounds in aqueous, solid, and biosolids samples. bcp-instruments.com
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile fluorinated compounds, such as certain fluorotelomer alcohols, GC-MS is a valuable analytical tool.
High-Resolution Mass Spectrometry (HRMS): HRMS offers the ability to identify unknown or "novel" PFAS that are not targeted in conventional methods, which is crucial for a comprehensive understanding of environmental contamination.
Key Challenges and Future Directions in Trace Analysis:
| Analytical Challenge | Future Research Direction |
| Matrix Interference | Development of more effective sample preparation and cleanup techniques to remove interfering substances from complex samples. |
| Isomer Separation | Advancements in chromatographic techniques to separate and quantify different structural isomers of fluorinated compounds. |
| Detection of Precursors | Methods to identify and quantify precursor compounds that can transform into more persistent perfluorinated acids in the environment. |
| Total Organic Fluorine (TOF) Analysis | Further development and standardization of methods to measure the total amount of organic fluorine in a sample, providing a more complete picture of PFAS contamination. |
Integration of Artificial Intelligence and Machine Learning in Fluorine Chemistry Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of chemistry, and fluorine chemistry is no exception. neurips.ccnih.govstanford.edu These computational tools can accelerate the discovery and development of new fluorinated compounds and materials by predicting their properties and optimizing their synthesis. nih.gov
Applications of AI and ML:
Property Prediction: Machine learning models can be trained on existing data to predict the physicochemical and biological properties of new molecules, including fluorinated alcohols. nih.govstanford.edu This can help to prioritize candidates for synthesis and testing.
Synthesis Planning: AI-powered tools can assist chemists in designing efficient synthetic routes to target molecules, potentially leading to the discovery of novel and more sustainable pathways.
Materials Discovery: By learning from large datasets of materials and their properties, ML algorithms can help to identify promising new fluorinated materials for specific applications. mdpi.com
Future Outlook:
The integration of AI and ML into fluorine chemistry research holds the promise of a more rapid and efficient innovation cycle. As more high-quality data on fluorinated compounds becomes available, the predictive power of these models will continue to improve, enabling the in silico design of molecules like novel derivatives of this compound with precisely tailored properties.
Q & A
What are the optimal laboratory synthesis routes for 3-(Perfluoropentyl)propan-1-ol?
Level: Basic
Methodological Answer:
Synthesis typically involves fluorination of propanol derivatives or coupling reactions. For example:
- Fluorinated alkylation: Reacting propanol precursors with perfluoropentyl iodide under palladium catalysis, followed by purification via fractional distillation .
- Hydrogenation: Reducing perfluoropentyl ketones using NaBH₄ or LiAlH₄ in anhydrous THF, with yields dependent on reaction temperature (optimized at 0–5°C) .
Key Considerations: Monitor fluorinated intermediates via TLC (silica gel, hexane:ethyl acetate 9:1) to avoid over-fluorination byproducts.
Which analytical techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR (δ -80 to -120 ppm) identifies perfluoropentyl chain integrity, while ¹H NMR confirms the propanol backbone (δ 1.5–3.5 ppm) .
- Mass Spectrometry (HRMS): ESI-HRMS in negative ion mode detects [M-H]⁻ ions (expected m/z ~380–400) with isotopic patterns confirming fluorine content .
- FTIR: Strong C-F stretches (1100–1250 cm⁻¹) and O-H vibrations (~3300 cm⁻¹) validate functional groups .
How do perfluorinated chains influence environmental persistence compared to non-fluorinated analogs?
Level: Advanced
Methodological Answer:
The C-F bond’s high bond dissociation energy (485 kJ/mol) renders this compound resistant to hydrolysis, UV degradation, and microbial breakdown. Key findings:
- Half-life in water: >1 year vs. days for non-fluorinated alcohols, based on OECD 301B biodegradability tests .
- Bioaccumulation: Log Kₒw values (estimated 4.5–5.2) suggest moderate bioaccumulation potential, requiring LC-MS/MS monitoring in environmental matrices .
Contradiction Note: While some studies classify perfluorinated alcohols as "less persistent" than PFAS acids, their degradation intermediates (e.g., perfluorocarboxylic acids) remain environmentally hazardous .
What strategies resolve matrix interference in trace-level quantification of this compound in environmental samples?
Level: Advanced
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with WAX cartridges (pH 4.5) to isolate perfluorinated compounds from humic acids and salts .
- LC-MS/MS Parameters:
- Column: C18 (2.1 × 50 mm, 1.7 µm) with 0.1% ammonium hydroxide in methanol/water.
- MRM Transitions: m/z 381 → 381 (quantifier) and 381 → 169 (qualifier) for specificity .
- Matrix Effects: Correct using isotope-labeled internal standards (e.g., ¹³C₅-perfluoropentanol) .
How do structural modifications (e.g., fluorination degree) alter biological interactions?
Level: Advanced
Methodological Answer:
- Fluorine Position: Terminal perfluorination (vs. partial) increases hydrophobicity, enhancing membrane permeability (PAMPA assay: Pe ~2.5 × 10⁻⁶ cm/s) .
- Chain Length: Shorter perfluoroalkyl chains (C₅ vs. C₈) reduce cytotoxicity (IC₅₀ >100 µM in HEK293 cells) but lower binding affinity to lipid-binding proteins (e.g., L-FABP, Kₐ ~10³ M⁻¹) .
Experimental Design: Compare analogs via SPR (surface plasmon resonance) to quantify protein interactions .
What are the challenges in modeling the degradation pathways of this compound?
Level: Advanced
Methodological Answer:
- Computational Tools: Use DFT (B3LYP/6-311+G(d,p)) to predict bond dissociation energies and identify vulnerable sites (e.g., C-O bond cleavage under OH· radical attack) .
- Experimental Validation: Advanced oxidation processes (AOPs) with persulfate/UV generate degradation intermediates, characterized via GC×GC-TOFMS .
Key Finding: Major degradation products include perfluoropentanoic acid (PFPeA) and trifluoroacetate, both regulated under EU REACH .
How does this compound interact with cytochrome P450 enzymes?
Level: Advanced
Methodological Answer:
- In Vitro Assays: Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS detects hydroxylated metabolites (e.g., 3-(perfluoropentyl)-2-propen-1-ol) .
- Inhibition Studies: IC₅₀ values (>50 µM) suggest weak CYP3A4 inhibition, but competitive binding (Ki ~20 µM) requires Lineweaver-Burk plots for validation .
Implication: Low metabolic turnover supports environmental persistence but reduces drug-interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
